molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

Cat. No.: B2836103
CAS No.: 893315-54-3
M. Wt: 469.53
InChI Key: UEPFOGSACCGWHY-KGENOOAVSA-N
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Description

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide is a complex chemical compound with a multitude of potential applications across various scientific fields. This compound features a benzothiazine skeleton with unique structural attributes that make it suitable for diverse chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide involves several key steps:

  • Formation of the benzothiazine scaffold: Initiating with the appropriate aniline derivative and sodium hydrosulfite, followed by cyclization with sulfur and a chlorinating agent.

  • Sulfonamide Formation: The cyclized product is reacted with benzyl chloride to introduce the sulfonamide group.

Industrial Production Methods

For industrial production, optimization focuses on scaling up the synthesis while maintaining purity and yield. This typically involves continuous flow chemistry to ensure consistent reaction conditions and enhanced control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group or the sulfur-containing moiety.

  • Reduction: Selective reduction can target specific double bonds or the nitro groups present in derivatives.

  • Substitution: Both electrophilic and nucleophilic substitutions are feasible, allowing the modification of the benzothiazine or sulfonamide functionalities.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Palladium on carbon (Pd/C) and sodium borohydride are typically employed.

  • Substitution: Reactions often use halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl or aryl groups under catalysis.

Major Products

Products vary based on reaction conditions, but notable examples include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives enhancing pharmacological properties.

Scientific Research Applications

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide plays a significant role in:

  • Chemistry: Serving as a precursor for more complex molecules or as a reagent in organic synthesis.

  • Biology: Acting as a potential inhibitor for enzymes or binding to specific protein targets, useful in molecular biology studies.

  • Medicine: Investigated for its therapeutic potential, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzamide

  • 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzoate

  • 4-{[(E)-(1-benzyl-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

Uniqueness

What sets 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide apart is its unique combination of a benzothiazine skeleton with benzyl, oxido, and sulfonamide groups. This combination endows the compound with a broad spectrum of reactivity and potential biological activity, making it a versatile candidate for various applications in research and industry.

Properties

IUPAC Name

4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFOGSACCGWHY-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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